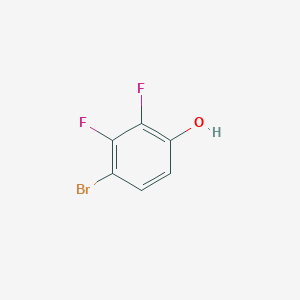

4-Bromo-2,3-difluorophenol

説明

Overview of Fluorinated and Brominated Phenols

Fluorinated and brominated phenols represent two major subclasses of halogenated phenols, each with distinct characteristics and applications. The presence of highly electronegative fluorine atoms can significantly increase the acidity of the phenolic hydroxyl group and enhance the metabolic stability of the molecule, a desirable trait in medicinal chemistry. Fluorine's small size also allows it to act as a bioisostere for a hydrogen atom, enabling subtle modifications to a molecule's biological activity.

Brominated phenols, on the other hand, are often used to introduce reactivity at specific positions on the aromatic ring, facilitating further chemical transformations such as cross-coupling reactions. mdpi.com Bromine's larger size and lower electronegativity compared to fluorine impart different electronic and steric effects. Bromophenols are found in nature, biosynthesized by various marine organisms, and are also produced anthropogenically for use as flame retardants and chemical intermediates. researchgate.net The diverse properties of both fluorinated and brominated phenols make them versatile tools for chemists in designing molecules with tailored functionalities.

Significance of 4-Bromo-2,3-difluorophenol in Contemporary Chemical Science

Among the vast array of halogenated phenols, this compound has emerged as a compound of particular interest in modern chemical science. Its unique substitution pattern, featuring a bromine atom and two adjacent fluorine atoms on the phenol (B47542) ring, creates a distinct electronic and steric environment. This specific arrangement of halogens makes it a valuable intermediate in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science. netascientific.com The presence of both bromine and fluorine atoms allows for selective and sequential chemical modifications, providing a strategic advantage in multi-step synthetic pathways. The fluorinated structure enhances stability and can influence biological activity, while the bromine atom serves as a handle for introducing further chemical diversity. netascientific.comnetascientific.com

Research Landscape and Gaps Pertaining to this compound

The current research landscape for this compound is primarily focused on its application as a synthetic intermediate. It is recognized as a key building block in the development of novel pharmaceuticals and agrochemicals. netascientific.com For instance, it is utilized in the synthesis of anti-inflammatory and analgesic drugs. netascientific.com In materials science, its incorporation into polymers and coatings can enhance chemical resistance and thermal stability. netascientific.com

However, despite its utility, there are notable gaps in the publicly available research. While its role as a "medical intermediate" is frequently mentioned, specific details of the final products derived from it are often proprietary. fishersci.fithermofisher.com Furthermore, comprehensive studies on its own biological activities, toxicological profile, and environmental fate are limited. While general studies on halogenated phenols exist, specific experimental data for this compound is not extensively documented in peer-reviewed literature. scholarsresearchlibrary.comrsc.orgtandfonline.com Future research could therefore focus on elucidating the intrinsic biological properties of this compound and its potential environmental impact.

Physicochemical Properties of this compound

The distinct arrangement of atoms in this compound gives rise to a specific set of physical and chemical properties that are crucial for its handling, storage, and application in various chemical reactions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C6H3BrF2O | chemicalbook.com |

| Molecular Weight | 208.99 g/mol | chemicalbook.com |

| CAS Number | 144292-32-0 | chemicalbook.com |

| Appearance | White to gray to brown powder or crystals | netascientific.comsigmaaldrich.com |

| Melting Point | 53 - 57 °C | netascientific.com |

| Purity | ≥ 97-98% (GC) | netascientific.comfishersci.fi |

| Storage Temperature | 2 - 8 °C or Room Temperature | netascientific.comsigmaaldrich.com |

Synthesis of this compound

The synthesis of this compound, like many halogenated phenols, can be achieved through various synthetic routes. A common strategy involves the regioselective bromination of a corresponding difluorophenol precursor.

One general method for the bromination of phenols involves using potassium bromide (KBr) and a layered double hydroxide (B78521) containing bromate (B103136) ions (ZnAl-BrO3--LDHs). chemicalbook.com In this process, the phenol derivative is reacted with KBr and the ZnAl-BrO3--LDHs in a solvent system like acetic acid and water at a controlled temperature. The product is then extracted and purified, typically by column chromatography. chemicalbook.com

While a specific, detailed synthesis for this compound is not extensively published in readily available literature, the general principles of electrophilic aromatic substitution on phenol rings apply. The starting material would likely be 2,3-difluorophenol, and a brominating agent would be used to introduce the bromine atom at the 4-position, which is para to the hydroxyl group and activated by it.

Applications of this compound in Chemical Synthesis

The unique structural features of this compound make it a versatile building block in organic synthesis, with applications spanning several key areas of chemical research and development.

Intermediate in Pharmaceutical Synthesis

This compound is widely recognized for its role as a key intermediate in the synthesis of pharmaceuticals. netascientific.comfishersci.fithermofisher.com Its structure is incorporated into the development of new therapeutic agents, with specific mention of its use in creating anti-inflammatory and analgesic drugs. netascientific.com The presence of the fluorine atoms can enhance the metabolic stability and bioavailability of the final drug product, while the bromine atom provides a reactive site for further molecular elaboration through cross-coupling reactions, enabling the construction of more complex and targeted therapies. netascientific.com

Role in Agrochemical Development

In the field of agrochemicals, this compound serves as a valuable precursor for the synthesis of novel pesticides and herbicides. netascientific.com The halogenated phenyl moiety is a common feature in many active agrochemical ingredients. By utilizing this compound, chemists can design and synthesize new crop protection agents that may exhibit improved efficacy, target specificity, and environmental profiles. netascientific.com

Application in Materials Science

The properties of this compound also lend themselves to applications in materials science. netascientific.com Its fluorinated structure can be leveraged to create advanced materials with enhanced properties. For example, it can be incorporated into polymers and coatings to improve their chemical resistance and thermal stability. netascientific.com This makes the resulting materials suitable for use in demanding environments where durability and performance are critical.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4-bromo-2,3-difluorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrF2O/c7-3-1-2-4(10)6(9)5(3)8/h1-2,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZAVCMMYGSROJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1O)F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10436896 | |

| Record name | 4-Bromo-2,3-difluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10436896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144292-32-0 | |

| Record name | 4-Bromo-2,3-difluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10436896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-2,3-difluorophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Bromo 2,3 Difluorophenol

Direct Bromination Approaches

Direct bromination of 2,3-difluorophenol offers a more direct route to the target compound. However, controlling the regioselectivity of the bromination is a critical aspect of these approaches, given the activating and directing effects of the hydroxyl and fluorine substituents on the aromatic ring.

Regioselective Bromination Techniques

Achieving high regioselectivity in the bromination of 2,3-difluorophenol is paramount to avoid the formation of undesired isomers. Several techniques have been developed to introduce a bromine atom specifically at the C4 position of the phenol (B47542) ring.

The direct bromination of aromatic compounds using molecular bromine (Br₂) is a classical and widely used method. nih.gov The reaction typically proceeds in the presence of a catalyst, often a Lewis acid, which polarizes the bromine molecule, making it a more potent electrophile. researchgate.net While a specific protocol for the direct bromination of 2,3-difluorophenol with molecular bromine and a catalyst is not extensively detailed in the available literature, the synthesis of structurally similar compounds, such as 4-bromo-2,6-difluoroaniline (B33399), provides a relevant procedural framework. In such syntheses, a solution of molecular bromine in a suitable solvent like glacial acetic acid is added dropwise to a solution of the difluoro-substituted aromatic compound. The reaction is typically stirred at room temperature to facilitate the electrophilic aromatic substitution.

Table 1: Representative Reaction Conditions for Bromination of a Difluoro-substituted Aromatic Ring with Molecular Bromine

| Reactant | Brominating Agent | Solvent | Temperature |

| 2,6-Difluoroaniline (B139000) | Molecular Bromine | Glacial Acetic Acid | Room Temperature |

This table is illustrative of a general procedure that could be adapted for 2,3-difluorophenol.

Oxidative bromination presents an alternative to the use of molecular bromine, often employing a more benign bromide salt as the bromine source in conjunction with an oxidant. researchgate.net This approach generates the electrophilic bromine species in situ. A variety of oxidants can be employed for this purpose. For instance, the combination of PIDA (phenyliodine diacetate) and aluminum tribromide (AlBr₃) has been shown to be effective for the electrophilic bromination of phenols. rsc.org In this system, aluminum tribromide acts as both a Lewis acid activator and a source of bromide. Another approach involves the use of alkali metal bromide salts with nitric acid, where nitric acid serves the dual role of an oxidant and a proton donor. researchgate.net These methods are advantageous as they often proceed under mild conditions and can offer good to excellent yields.

A highly regioselective method for the monobromination of phenols has been developed utilizing potassium bromide (KBr) as the bromine source and ZnAl-BrO₃⁻-layered double hydroxides (LDHs) as the oxidizing agent. researchgate.netresearchgate.net This system has been successfully applied to the bromination of 2,3-difluorophenol, affording the desired 4-bromo-2,3-difluorophenol with high selectivity. The reaction is typically carried out in a mixture of acetic acid and water at a slightly elevated temperature. The layered double hydroxide (B78521) facilitates the controlled release and activation of the brominating species, leading to preferential substitution at the para-position.

A general procedure involves stirring the phenolic substrate with potassium bromide in acetic acid and water, followed by the addition of the ZnAl-BrO₃⁻-LDHs. chemicalbook.com The reaction progress can be monitored by thin-layer chromatography. Upon completion, the solid LDH catalyst is removed by centrifugation, and the product is extracted from the reaction mixture.

Table 2: Reagents and Conditions for the Bromination of Phenols using KBr and ZnAl-BrO₃⁻-LDHs

| Substrate (Example) | Bromine Source | Oxidant/Catalyst | Solvent System | Temperature |

| 4-Methylphenol | Potassium Bromide | ZnAl-BrO₃⁻-LDHs | Acetic Acid / Water | 35 °C |

This table is based on a general procedure that is applicable to 2,3-difluorophenol.

Considerations for Regioselectivity in Phenol Bromination

The regioselectivity of electrophilic aromatic substitution in substituted phenols is governed by the electronic and steric effects of the substituents on the aromatic ring. nih.gov In the case of 2,3-difluorophenol, the hydroxyl group is a strongly activating, ortho-, para-directing group due to its ability to donate electron density to the ring through resonance. The fluorine atoms at the C2 and C3 positions are deactivating due to their inductive electron-withdrawing effects, but they are also ortho-, para-directing through resonance.

When these effects are combined, the position para to the strongly activating hydroxyl group (the C4 position) is the most electronically enriched and sterically accessible site for electrophilic attack. The positions ortho to the hydroxyl group (C2 and C6) are also activated, but the C2 position is already substituted with a fluorine atom, and the C6 position may experience some steric hindrance. Therefore, electrophilic bromination of 2,3-difluorophenol overwhelmingly favors substitution at the C4 position, leading to the formation of this compound as the major product. researchgate.netnih.gov

Multi-step Synthetic Pathways

An alternative to the direct bromination of 2,3-difluorophenol is a multi-step synthetic sequence. A notable example involves the demethylation of a pre-brominated precursor, 4-bromo-2,3-difluoroanisole. chemicalbook.com This strategy allows for the introduction of the bromine atom at the desired position on a less activated ring system, which can sometimes provide better control over the reaction.

The synthesis commences with 1-bromo-2,3-difluoro-4-methoxybenzene (4-bromo-2,3-difluoroanisole). This intermediate is then subjected to demethylation to yield the final product, this compound. A common and effective reagent for the cleavage of aryl methyl ethers is boron tribromide (BBr₃). chemicalbook.com

The procedure involves dissolving 4-bromo-2,3-difluoroanisole in a suitable solvent, such as dichloromethane (B109758) (DCM), and cooling the solution to a low temperature (e.g., -20 °C). A solution of boron tribromide in DCM is then added dropwise. After the addition, the reaction is allowed to warm to room temperature and stirred for several hours to ensure complete demethylation. The reaction is subsequently quenched, and the product is isolated through extraction and purified. This multi-step approach has been reported to provide a good yield of the target compound. chemicalbook.com

Table 3: A Multi-step Synthesis of this compound

| Step | Starting Material | Reagent | Solvent | Key Transformation |

| 1 | 4-Bromo-2,3-difluoroanisole | Boron Tribromide | Dichloromethane | Demethylation |

Precursor-based Synthesis

The selection of a starting material is crucial in defining the synthetic strategy for this compound. The following subsections explore syntheses originating from common chemical precursors.

A general procedure for the bromination of phenolic compounds can be adapted using 4-methylphenol as a precursor. chemicalbook.comchemicalbook.com This method involves a regioselective bromination reaction conducted in a solution of acetic acid and water. chemicalbook.comchemicalbook.com The reaction is carried out at a controlled temperature to ensure selectivity. chemicalbook.comchemicalbook.com

In a typical procedure, 4-methylphenol and potassium bromide are dissolved in a mixture of acetic acid and water within a round-bottomed flask. chemicalbook.comchemicalbook.com A catalyst, such as ZnAl-BrO3--LDHs, is then introduced while stirring at approximately 35°C. chemicalbook.comchemicalbook.com The reaction's progress is monitored using thin-layer chromatography (TLC). chemicalbook.comchemicalbook.com Upon completion, the catalyst is removed by centrifugation, yielding the crude product. chemicalbook.comchemicalbook.com

| Reactant/Reagent | Role | Typical Molar Ratio (to precursor) |

|---|---|---|

| 4-Methylphenol | Precursor | 1.0 |

| Potassium Bromide | Brominating Agent Source | 1.0 |

| ZnAl-BrO3--LDHs | Catalyst | 0.2 |

| Acetic Acid / Water | Solvent System | N/A |

A multi-step synthesis starting from 4-ethoxy-2,3-difluorobromobenzene provides a pathway to related phenolic structures, demonstrating the transformation of the carbon-bromine bond. google.com This "one-pot" method involves the formation of a Grignard reagent, followed by a borating reaction and subsequent oxidation to yield a phenol. google.com

The process begins with the reaction of 4-ethoxy-2,3-difluorobromobenzene with magnesium pieces in tetrahydrofuran (B95107) (THF), initiated by iodine, to form the corresponding Grignard reagent. google.com This intermediate is then subjected to a borating reaction with trimethyl borate, which, after hydrochloric acid hydrolysis, yields 4-ethoxy-2,3-difluoro phenylboric acid. google.com The final step involves the oxidation of the phenylboric acid with hydrogen peroxide to produce the phenol. google.com

| Stage | Key Reagents | Intermediate/Product |

|---|---|---|

| Grignard Reagent Formation | Magnesium, Iodine, Tetrahydrofuran (THF) | (4-ethoxy-2,3-difluorophenyl)magnesium bromide |

| Borating Reaction & Hydrolysis | Trimethyl borate, Hydrochloric acid | 4-ethoxy-2,3-difluoro phenylboric acid |

| Oxidation | Hydrogen Peroxide | 4-ethoxy-2,3-difluorophenol |

Purification and Isolation Techniques in Synthesis

Following chemical synthesis, the isolation and purification of this compound from the reaction mixture are critical to obtaining a product of high purity. Standard organic chemistry techniques such as column chromatography, extraction, and drying are routinely employed. chemicalbook.comchemicalbook.com

Column chromatography is a principal method for purifying the crude product obtained from the synthesis of bromophenols. chemicalbook.comchemicalbook.com This technique separates compounds based on their differential adsorption to a stationary phase. For the purification of this compound, silica gel is commonly used as the stationary phase. chemicalbook.comchemicalbook.com The crude product is loaded onto the silica gel column, and a solvent mixture, the mobile phase, is passed through it. chemicalbook.comchemicalbook.com A common eluent system for this purification is a mixture of ethyl acetate and petroleum ether. chemicalbook.comchemicalbook.com The fractions containing the pure product are collected as they elute from the column. chemicalbook.comchemicalbook.com

| Parameter | Specification |

|---|---|

| Stationary Phase | Silica Gel |

| Mobile Phase (Eluent) | Ethyl acetate-petroleum ether |

Before final purification by chromatography, a preliminary work-up involving extraction and drying is necessary to remove inorganic byproducts and residual solvents. After the reaction is complete, the product is typically extracted from the aqueous reaction mixture using an organic solvent immiscible with water, such as dichloromethane (DCM). chemicalbook.comchemicalbook.com

The extraction is often performed multiple times to ensure a complete transfer of the product into the organic phase. chemicalbook.com The combined organic extracts are then washed sequentially with solutions like sodium sulfite and brine to remove impurities. chemicalbook.comchemicalbook.com Finally, the organic layer is dried using an anhydrous drying agent, such as sodium sulfate (Na2SO4), to remove any dissolved water. chemicalbook.com After filtering off the drying agent, the solvent is evaporated under reduced pressure to yield the crude product, which can then be further purified. chemicalbook.com

| Step | Reagent/Solvent | Purpose |

|---|---|---|

| Extraction | Dichloromethane (DCM) | To transfer the product from the aqueous phase to the organic phase. |

| Washing | Sodium sulfite solution, Brine | To remove impurities from the organic extract. |

| Drying | Anhydrous sodium sulfate (Na2SO4) | To remove residual water from the organic solution. |

| Concentration | Evaporation under reduced pressure | To remove the solvent and isolate the crude product. |

Spectroscopic Characterization and Structural Elucidation of 4 Bromo 2,3 Difluorophenol

Vibrational Spectroscopy Analysis

FT-IR spectroscopy is instrumental in identifying the functional groups present in 4-Bromo-2,3-difluorophenol. The infrared spectrum reveals characteristic absorption bands corresponding to specific bond vibrations. The O-H stretching vibration of the phenolic group is typically observed as a broad band in the region of 3200-3600 cm⁻¹. The C-F stretching vibrations in aromatic compounds appear in the 1100-1400 cm⁻¹ range, while the C-Br stretching vibration is expected at lower wavenumbers, generally between 500 and 600 cm⁻¹. Aromatic C-C stretching vibrations give rise to bands in the 1400-1600 cm⁻¹ region. For the related compound 4-bromo-2-chlorophenol, the gas-phase IR spectrum shows distinct peaks that help in assigning the vibrational modes of halogenated phenols. nist.gov

Table 1: Predicted FT-IR Spectral Data for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|

| O-H Stretch | 3200-3600 |

| Aromatic C-H Stretch | 3000-3100 |

| Aromatic C-C Stretch | 1400-1600 |

| C-F Stretch | 1100-1400 |

| C-O Stretch | 1180-1260 |

Note: The exact positions of the peaks can be influenced by factors such as the physical state of the sample and intermolecular interactions.

Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. The aromatic ring vibrations are often strong in Raman spectra. The C-Br and C-F stretching vibrations are also observable. In-situ Raman spectroscopy can be a valuable tool for monitoring reactions involving this compound. The analysis of Raman spectra, in conjunction with FT-IR data, allows for a more complete assignment of the vibrational modes of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the detailed atomic connectivity and electronic structure of a molecule.

¹H-NMR spectroscopy provides information about the chemical environment of the hydrogen atoms in this compound. The aromatic protons will exhibit signals in the downfield region, typically between 6.0 and 8.0 ppm. The chemical shifts and splitting patterns of these protons are influenced by the neighboring fluorine and bromine atoms, as well as the hydroxyl group. The hydroxyl proton signal can vary in its chemical shift depending on the solvent and concentration, and it may appear as a broad singlet. researchgate.net The coupling between the protons and the adjacent fluorine atoms (H-F coupling) will result in characteristic splitting patterns, providing valuable information for signal assignment. For instance, in 4-bromo-2-chlorophenol, the aromatic protons are observed at specific chemical shifts, which can be used as a reference. chemicalbook.com

Table 2: Predicted ¹H-NMR Spectral Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Aromatic H | 6.0 - 8.0 | Doublet of doublets, etc. |

Note: Predicted values are based on general ranges for similar compounds and can be influenced by solvent and other experimental conditions.

¹³C-NMR spectroscopy probes the carbon skeleton of the molecule. The aromatic carbons of this compound will resonate in the range of 100-160 ppm. The carbon atoms directly bonded to the electronegative fluorine and bromine atoms will show characteristic chemical shifts. The carbon attached to the hydroxyl group (C-OH) will also have a distinct signal. Furthermore, the carbon signals will be split due to coupling with the fluorine atoms (C-F coupling), providing further structural confirmation. For example, the ¹³C NMR spectrum of the related 4-bromo-2-fluorophenol (B1271925) shows distinct signals for each carbon atom. chemicalbook.com

Table 3: Predicted ¹³C-NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-OH | 145-160 |

| C-F | 140-165 (with C-F coupling) |

| C-Br | 100-115 |

Note: These are estimated chemical shift ranges.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (208.99 g/mol ). sigmaaldrich.comsigmaaldrich.com The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (due to the isotopes ⁷⁹Br and ⁸¹Br).

High-resolution mass spectrometry (HRMS) can confirm the elemental composition of the molecule with high accuracy. The fragmentation pattern provides structural information, often showing the loss of fragments such as CO, Br, and HF. vulcanchem.com Predicted collision cross-section (CCS) values can also be calculated for different adducts of the molecule, which can aid in its identification. uni.lu

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Notes |

|---|---|---|

| [M]⁺ | 208, 210 | Molecular ion with bromine isotope pattern |

| [M-H]⁻ | 207, 209 | Deprotonated molecule |

| [M+H]⁺ | 209, 211 | Protonated molecule |

Note: The m/z values correspond to the major isotopes.

X-ray Diffraction Studies

X-ray diffraction (XRD) is a powerful analytical technique used to determine the atomic and molecular structure of a crystal. In this method, a beam of X-rays is directed at a crystalline sample, and the resulting diffraction pattern of scattered X-rays is analyzed. The angles and intensities of the diffracted beams provide detailed information about the three-dimensional arrangement of atoms within the crystal lattice. For organic compounds like this compound, which is known to be a solid that can appear as a white to brown powder or crystal, X-ray diffraction is indispensable for elucidating its solid-state structure. cymitquimica.comsigmaaldrich.com This information is crucial for understanding its physical properties and how it interacts with other molecules.

Single Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the precise three-dimensional structure of a crystalline solid. This technique requires a single, well-ordered crystal of the compound. When a focused beam of X-rays is passed through the crystal, it diffracts in a unique pattern of spots. By analyzing the positions and intensities of these spots, researchers can determine the arrangement of atoms within the crystal's unit cell, including bond lengths, bond angles, and intermolecular interactions.

As of the latest literature search, specific single crystal X-ray diffraction data for this compound has not been reported. However, analysis of structurally related halogenated phenols suggests that this compound would likely crystallize in a common crystal system such as monoclinic or orthorhombic. The crystal packing would be significantly influenced by intermolecular hydrogen bonding involving the phenolic hydroxyl group, as well as halogen bonding involving the bromine and fluorine atoms.

To illustrate the type of information that would be obtained from an SCXRD analysis, a hypothetical data table is presented below. This table is based on typical values for similar organic compounds and should not be considered as experimental data for this compound.

| Crystallographic Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 6.2 |

| c (Å) | 14.3 |

| α (°) | 90 |

| β (°) | 105.2 |

| γ (°) | 90 |

| Volume (ų) | 725.4 |

| Z | 4 |

This table is for illustrative purposes only. The values are not experimental data for this compound.

Powder X-ray Diffraction (PXRD) is a technique used to characterize the crystalline nature of a bulk sample. Unlike SCXRD, which requires a single crystal, PXRD can be performed on a polycrystalline powder. The resulting diffraction pattern is a plot of diffracted X-ray intensity versus the diffraction angle (2θ). This pattern is a fingerprint of the crystalline phases present in the sample. It is used to identify crystalline substances, determine the purity of a sample, and obtain information about the unit cell dimensions.

Detailed experimental powder X-ray diffraction data for this compound is not currently available in the reviewed scientific literature. A PXRD analysis of a pure, crystalline sample of this compound would be expected to show a distinct pattern of peaks at specific 2θ angles. The position and relative intensities of these peaks are characteristic of the compound's crystal structure.

The following is an example of how PXRD data for this compound might be presented. The data in this table is hypothetical and serves only to demonstrate the format of typical PXRD results.

| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |

| 15.5 | 5.71 | 85 |

| 22.1 | 4.02 | 100 |

| 25.8 | 3.45 | 60 |

| 28.3 | 3.15 | 45 |

| 31.2 | 2.86 | 70 |

| 35.6 | 2.52 | 30 |

This table is for illustrative purposes only. The values are not experimental data for this compound.

Computational Chemistry and Theoretical Investigations of 4 Bromo 2,3 Difluorophenol

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a common choice for calculating a wide range of molecular properties with a good balance between accuracy and computational cost. A comprehensive DFT study of 4-Bromo-2,3-difluorophenol would provide fundamental information about its intrinsic molecular characteristics.

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. For this compound, this analysis would yield precise information on bond lengths (e.g., C-C, C-O, O-H, C-F, C-Br) and bond angles.

Table 1: Expected Output from Geometry Optimization of this compound

| Parameter | Description |

|---|---|

| Bond Lengths (Å) | The equilibrium distance between the nuclei of two bonded atoms (e.g., C-Br, C-F, C-O, O-H). |

| Bond Angles (°) | The angle formed between three connected atoms. |

| Dihedral Angles (°) | The angle between two planes, each defined by three atoms, which describes the molecule's conformation. |

Note: Specific experimental or calculated values for this compound are not available in the searched literature.

Frontier Molecular Orbital (FMO) theory is essential for describing chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important FMOs. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable. Analysis of the spatial distribution of these orbitals would show that for this compound, the HOMO is likely localized over the electron-rich phenyl ring and the hydroxyl group, while the LUMO may be distributed across the ring and the electronegative halogen atoms. From the HOMO and LUMO energies, other electronic properties like ionization potential, electron affinity, electronegativity, and chemical hardness can be calculated.

Table 2: Key Electronic Properties from HOMO-LUMO Analysis

| Property | Formula | Significance |

|---|---|---|

| HOMO Energy (E_HOMO) | - | Energy of the highest occupied molecular orbital; relates to ionization potential. |

| LUMO Energy (E_LUMO) | - | Energy of the lowest unoccupied molecular orbital; relates to electron affinity. |

| Energy Gap (ΔE) | E_LUMO - E_HOMO | Indicates chemical reactivity and stability. |

| Ionization Potential (I) | -E_HOMO | The energy required to remove an electron. |

| Electron Affinity (A) | -E_LUMO | The energy released when an electron is added. |

Note: Specific calculated values for this compound are not available in the searched literature.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is plotted onto the molecule's electron density surface and color-coded to indicate different potential values. MEP maps are invaluable for predicting reactive sites for electrophilic and nucleophilic attacks and for understanding intermolecular interactions.

For this compound, the MEP map would show:

Negative Regions (Red/Yellow): These areas of high electron density are susceptible to electrophilic attack. They would be concentrated around the electronegative oxygen and fluorine atoms.

Positive Regions (Blue): These areas of low electron density are prone to nucleophilic attack. The hydrogen atom of the hydroxyl group would be the most positive region, making it a likely site for hydrogen bonding.

Neutral Regions (Green): These areas correspond to the carbon atoms of the phenyl ring.

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal. The surface is generated based on the electron distribution of a molecule in a crystalline environment. By mapping properties like the normalized contact distance (d_norm) onto the Hirshfeld surface, one can identify specific types of intermolecular contacts and their relative importance.

Non-linear optical (NLO) materials are of great interest for applications in photonics and optoelectronics. Computational methods can predict the NLO properties of a molecule by calculating its dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β). A high β value is indicative of significant NLO activity.

The NLO properties of this compound would arise from the intramolecular charge transfer enabled by the electron-donating hydroxyl group and the electron-withdrawing halogen substituents on the π-conjugated phenyl ring. DFT calculations could quantify these properties and assess the molecule's potential as an NLO material.

Note: Specific calculated values for this compound are not available in the searched literature.

DFT calculations can also be used to predict the thermodynamic properties of a molecule at different temperatures. By performing a frequency calculation on the optimized geometry, key thermodynamic parameters can be derived from the vibrational analysis.

These properties are vital for understanding the stability and behavior of this compound under various thermal conditions.

Table 4: Key Thermodynamic Properties from DFT Calculations

| Property | Description |

|---|---|

| Zero-Point Vibrational Energy (ZPVE) | The vibrational energy that the molecule possesses even at 0 Kelvin. |

| Enthalpy (H) | The total heat content of the system. |

| Entropy (S) | A measure of the disorder or randomness of the system. |

Note: Specific calculated values for this compound are not available in the searched literature.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity. For this compound, QSAR studies would typically involve the calculation of various molecular descriptors that quantify its structural, electronic, and physicochemical properties. These descriptors can then be correlated with a specific biological activity, such as toxicity or therapeutic efficacy.

While specific QSAR models exclusively developed for this compound are not extensively documented in publicly available literature, its properties can be analyzed within the broader context of QSAR studies on halogenated phenols. jst.go.jpnih.gov Such studies often utilize a range of descriptors to predict the activity of these compounds. The primary factors influencing the biological activities of substituted phenols are hydrophobicity and electronic characteristics. jst.go.jp

Computed molecular descriptors for this compound, available from public databases, provide a foundation for its inclusion in QSAR models. These descriptors are essential for predicting the compound's behavior and its potential interactions with biological systems.

Table 1: Computed Molecular Descriptors for this compound

| Descriptor | Value | Source |

| Molecular Weight | 208.99 g/mol | PubChem nih.gov |

| XLogP3 | 2.5 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 1 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 3 | PubChem nih.gov |

| Rotatable Bond Count | 1 | PubChem nih.gov |

| Exact Mass | 207.93353 g/mol | PubChem nih.gov |

| Monoisotopic Mass | 207.93353 g/mol | PubChem nih.gov |

| Topological Polar Surface Area | 20.2 Ų | PubChem nih.gov |

| Heavy Atom Count | 10 | PubChem nih.gov |

| Formal Charge | 0 | PubChem nih.gov |

| Complexity | 122 | PubChem nih.gov |

These descriptors can be used as independent variables in a QSAR model to predict a particular activity. For instance, the XLogP3 value suggests a moderate level of lipophilicity, which is a critical parameter in determining how a compound might interact with biological membranes. The hydrogen bond donor and acceptor counts are important for understanding potential interactions with receptor sites.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. These simulations can provide detailed information about the conformational changes, interactions, and dynamics of a molecule in a specific environment, such as in solution or bound to a biological target.

System Setup: A model system is constructed, which includes the this compound molecule and its surrounding environment, often a solvent like water.

Force Field Application: A force field is chosen to describe the potential energy of the system as a function of the coordinates of its particles. This includes terms for bond stretching, angle bending, torsional angles, and non-bonded interactions (van der Waals and electrostatic).

Simulation: The simulation is run for a specific duration, during which the positions and velocities of the atoms are updated in small time steps by integrating Newton's laws of motion.

Analysis: The resulting trajectory is analyzed to extract information about the molecule's dynamics, structure, and interactions.

For this compound in an aqueous environment, MD simulations could reveal insights into its solvation, including the arrangement of water molecules around the solute and the nature of hydrogen bonding between the phenolic hydroxyl group and water. The simulations could also provide information on the conformational flexibility of the molecule, although as a small, relatively rigid molecule, significant conformational changes would not be expected.

In the context of its potential interaction with a biological target, such as an enzyme or receptor, MD simulations could be used to study the binding process, the stability of the resulting complex, and the specific interactions that govern binding affinity. These simulations can help in understanding the molecular basis of the compound's activity and can guide the design of new molecules with improved properties. The study of phenolic resins using MD simulations provides a framework for how the interactions of phenolic units can be modeled, which can be extrapolated to understand the behavior of individual substituted phenols like this compound in various environments. nih.gov

Advanced Reaction Chemistry of 4 Bromo 2,3 Difluorophenol

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. 4-Bromo-2,3-difluorophenol is a suitable substrate for several of these transformations, primarily through the reactive carbon-bromine bond.

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. While specific studies on this compound are not extensively documented, the reactivity of similar fluorinated aryl bromides provides insight into its expected behavior. The reaction is anticipated to proceed by coupling at the C-Br bond, offering a pathway to various biaryl derivatives.

Key to a successful Suzuki-Miyaura coupling is the appropriate choice of catalyst, ligand, base, and solvent. For fluorinated aryl bromides, palladium complexes with phosphine (B1218219) ligands are commonly employed.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides Data extrapolated from reactions with structurally similar compounds.

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | Good to Excellent |

| Pd(PPh₃)₄ | - | Na₂CO₃ | DME/H₂O | 80 | Good |

| PdCl₂(dppf) | dppf | Cs₂CO₃ | Dioxane | 90 | Excellent |

This table is for illustrative purposes and actual conditions for this compound may vary.

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene, catalyzed by a palladium species in the presence of a base. researchgate.net The reaction with this compound would involve the activation of the C-Br bond by a palladium(0) catalyst, followed by reaction with an alkene like styrene (B11656) or an acrylate. researchgate.net

The general mechanism proceeds through oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the product and regenerate the catalyst. libretexts.org The choice of catalyst, base, and solvent is critical for achieving high yields and selectivity.

Table 2: Typical Parameters for the Heck Reaction of Aryl Bromides Data based on general Heck reaction principles and reactions with analogous substrates.

| Palladium Source | Ligand | Base | Solvent | Alkene Partner |

| Pd(OAc)₂ | P(o-tolyl)₃ | Et₃N | DMF | Styrene |

| PdCl₂ | PPh₃ | K₂CO₃ | NMP | Methyl acrylate |

| Pd/C | None | NaOAc | DMA | Vinyl acetate |

This table is for illustrative purposes and actual conditions for this compound may vary.

The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, typically employing a palladium catalyst, a copper(I) co-catalyst, and an amine base. nih.gov For this compound, this reaction would provide a direct route to substituted alkynylphenols.

The reaction is sensitive to the choice of catalyst, ligand, and base. Bulky, electron-rich phosphine ligands have been shown to be effective in promoting the coupling of challenging aryl bromides at room temperature. harvard.edu

Table 3: Conditions for Sonogashira Coupling of Aryl Bromides Data extrapolated from reactions with structurally similar compounds.

| Palladium Catalyst | Copper Co-catalyst | Ligand | Base | Solvent | Temperature |

| PdCl₂(PPh₃)₂ | CuI | PPh₃ | Et₃N | THF | Reflux |

| Pd(OAc)₂ | CuI | P(t-Bu)₃ | i-Pr₂NH | Dioxane | Room Temp |

| Pd(PhCN)₂Cl₂ | CuI | AsPh₃ | Piperidine | DMF | 100 °C |

This table is for illustrative purposes and actual conditions for this compound may vary.

The Negishi coupling involves the reaction of an organohalide with an organozinc compound, catalyzed by a nickel or palladium complex. libretexts.org This reaction is known for its high functional group tolerance and reactivity. libretexts.org The coupling of this compound would proceed via its organozinc derivative or by direct coupling with an organozinc reagent.

The preparation of the organozinc reagent is a critical step and can be achieved through direct insertion of zinc into the aryl bromide or by transmetalation from an organolithium or Grignard reagent. wikipedia.org

Table 4: Catalyst Systems for Negishi Coupling of Aryl Bromides Data based on general Negishi reaction principles and reactions with analogous substrates.

| Catalyst | Ligand | Organozinc Reagent | Solvent |

| Pd(PPh₃)₄ | - | PhZnCl | THF |

| Ni(acac)₂ | PPh₃ | AlkylZnBr | DMA |

| Pd₂(dba)₃ | PCyp₃ | ArylZnI | THF/NMP |

This table is for illustrative purposes and actual conditions for this compound may vary.

Electrophilic Aromatic Substitution Reactions

The benzene (B151609) ring of this compound is activated towards electrophilic aromatic substitution by the electron-donating hydroxyl group, which is a powerful ortho-, para-director. byjus.comucalgary.ca The fluorine and bromine atoms are deactivating but also ortho-, para-directing. organicchemistrytutor.com The interplay of these directing effects will determine the regioselectivity of the substitution. The hydroxyl group's strong activating effect is expected to dominate, directing incoming electrophiles primarily to the positions ortho and para to it.

Given the substitution pattern of this compound, the available positions for electrophilic attack are C5 and C6. The hydroxyl group at C1 strongly activates the ortho- (C2, C6) and para- (C4) positions. The fluorine atoms at C2 and C3, and the bromine at C4, are deactivating. The position C6 is ortho to the activating hydroxyl group and is therefore the most likely site for electrophilic attack.

Table 5: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Reaction | Electrophile | Predicted Major Product |

| Nitration | NO₂⁺ | 4-Bromo-2,3-difluoro-6-nitrophenol |

| Halogenation | Br⁺ / Cl⁺ | 4,6-Dibromo-2,3-difluorophenol / 6-Chloro-4-bromo-2,3-difluorophenol |

| Sulfonation | SO₃ | 5-Bromo-2,3-difluoro-4-hydroxybenzenesulfonic acid |

| Friedel-Crafts Alkylation | R⁺ | 4-Bromo-2,3-difluoro-6-alkylphenol |

| Friedel-Crafts Acylation | RCO⁺ | 4-Bromo-2,3-difluoro-6-acylphenol |

This table is for illustrative purposes and is based on established directing effects in electrophilic aromatic substitution.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) on aryl halides is generally challenging but is facilitated by the presence of strong electron-withdrawing groups ortho or para to the leaving group. wikipedia.org In this compound, the fluorine atoms act as electron-withdrawing groups, which can activate the ring towards nucleophilic attack.

In SNAr reactions, the typical leaving group ability of halogens is often reversed (F > Cl > Br > I), because the rate-determining step is the initial attack of the nucleophile, which is favored by the high electronegativity of fluorine. wikipedia.org Therefore, under forcing conditions, it is possible that one of the fluorine atoms could be displaced by a strong nucleophile, rather than the bromine atom. However, the bromine at the C4 position is para to the fluorine at C1, which could enhance its lability towards nucleophilic displacement. The reaction outcome will depend on the specific nucleophile and reaction conditions.

Table 6: Potential Nucleophilic Aromatic Substitution Reactions of this compound

| Nucleophile | Potential Leaving Group | Expected Product |

| NaOMe | F or Br | 4-Bromo-2-fluoro-3-methoxyphenol or 2,3-Difluoro-4-methoxyphenol |

| R₂NH | F or Br | 4-Bromo-2-fluoro-3-(dialkylamino)phenol or 2,3-Difluoro-4-(dialkylamino)phenol |

| NaSH | F or Br | 4-Bromo-2-fluoro-3-mercaptophenol or 2,3-Difluoro-4-mercaptophenol |

This table is for illustrative purposes and the feasibility and regioselectivity of these reactions require experimental verification.

Derivatization and Functionalization Strategies of this compound

The strategic derivatization and functionalization of this compound are pivotal in synthesizing more complex molecules for various applications in materials science and pharmaceuticals. The presence of the hydroxyl group, along with the bromine and fluorine atoms on the aromatic ring, allows for a range of chemical transformations. These modifications can be used to introduce new functional groups, alter the electronic properties of the molecule, or to protect the reactive phenol (B47542) group during multi-step syntheses.

Synthesis of Allyloxy Derivatives

The conversion of the phenolic hydroxyl group of this compound into an allyloxy group is a common functionalization strategy. This transformation is typically achieved through an O-allylation reaction, which introduces a versatile allyl group that can undergo further chemical modifications. The most established method for this conversion is the Williamson ether synthesis.

The Williamson ether synthesis is a widely used method for preparing both symmetrical and asymmetrical ethers. masterorganicchemistry.com It proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism. masterorganicchemistry.com In the context of this compound, the reaction involves two main steps:

Deprotonation of the Phenol: The phenolic proton is acidic and can be removed by a suitable base to form the corresponding phenoxide ion. Common bases for this purpose include sodium hydride (NaH), potassium carbonate (K₂CO₃), or sodium hydroxide (B78521) (NaOH). The resulting 4-bromo-2,3-difluorophenoxide ion is a potent nucleophile.

Nucleophilic Attack: The phenoxide ion then acts as a nucleophile, attacking an allylic halide, most commonly allyl bromide or allyl chloride. This attack displaces the halide leaving group and forms the C-O bond of the ether.

The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile (B52724) (CH₃CN), which facilitates the SN2 reaction.

While the Williamson ether synthesis is a classic approach, other methods for the O-allylation of phenols have been developed, including palladium-catalyzed reactions using allylic acetates or carbonates in aqueous media. rsc.org These methods can sometimes offer milder reaction conditions. The O-allylated product is often the kinetic product of the reaction, while C-allylation can be the thermodynamic product under certain conditions. acs.org

A general reaction scheme for the synthesis of 4-bromo-1-(allyloxy)-2,3-difluorobenzene is presented below:

General Reaction Scheme for O-Allylation:

| Reactant 1 | Reactant 2 | Base | Solvent | Product |

| This compound | Allyl Bromide | K₂CO₃ | Acetonitrile | 4-Bromo-1-(allyloxy)-2,3-difluorobenzene |

| This compound | Allyl Chloride | NaH | DMF | 4-Bromo-1-(allyloxy)-2,3-difluorobenzene |

| interactive data table |

Formation of Tetrahydropyran (B127337) Moieties

In multi-step organic synthesis, it is often necessary to protect reactive functional groups to prevent them from interfering with subsequent reactions. The hydroxyl group of a phenol is acidic and nucleophilic, making it reactive under many conditions. A common strategy to protect the hydroxyl group of phenols is to convert it into a tetrahydropyranyl (THP) ether.

The formation of a THP ether from this compound involves the acid-catalyzed reaction of the phenol with 3,4-dihydro-2H-pyran (DHP). nbinno.comgoogle.com This reaction converts the hydroxyl group into a THP acetal, which is stable under a wide range of conditions, including exposure to strong bases, organometallic reagents, and nucleophiles. nbinno.com

The reaction is typically catalyzed by a Brønsted or Lewis acid. Common catalysts include:

p-Toluenesulfonic acid (p-TsOH)

Pyridinium p-toluenesulfonate (PPTS)

Zirconium tetrachloride (ZrCl₄) tandfonline.comresearchgate.net

The reaction is generally carried out in an aprotic solvent like dichloromethane (B109758) (CH₂Cl₂) or tetrahydrofuran (B95107) (THF) at room temperature. The THP protecting group can be readily removed under mild acidic aqueous conditions to regenerate the original phenol. nbinno.com This facile deprotection is a key advantage of this protecting group.

General Reaction Scheme for THP Protection:

| Substrate | Reagent | Catalyst | Solvent | Product |

| This compound | 3,4-Dihydro-2H-pyran | p-TsOH | Dichloromethane | 2-((4-Bromo-2,3-difluorophenyl)oxy)tetrahydro-2H-pyran |

| This compound | 3,4-Dihydro-2H-pyran | ZrCl₄ | Dichloromethane | 2-((4-Bromo-2,3-difluorophenyl)oxy)tetrahydro-2H-pyran |

| interactive data table |

Exploration of Other Halogenated Phenol Derivatives

The chemical properties and reactivity of halogenated phenols can be significantly influenced by the number and position of the halogen substituents on the aromatic ring. A comparative exploration of isomers of this compound, such as 4-bromo-3,5-difluorophenol (B1277710) and 4-bromo-2,6-difluorophenol, highlights these differences.

4-Bromo-3,5-difluorophenol: In this isomer, the fluorine atoms are positioned meta to the hydroxyl group and ortho and para to the bromine atom. This compound is used as an intermediate in the synthesis of liquid crystals. chemicalbook.com The synthesis of 3,5-difluorophenol (B1294556) can be achieved from 3,5-difluorobromobenzene through a one-pot reaction under alkaline conditions, followed by acidification.

4-Bromo-2,6-difluorophenol: This isomer features fluorine atoms ortho to the hydroxyl group, which can influence the acidity of the phenol and its participation in hydrogen bonding. This compound is a versatile building block in specialty chemical manufacturing, including performance polymers, advanced coatings, and electronic materials. nbinno.com The synthesis of the related 4-bromo-2,6-difluoroaniline (B33399) involves the bromination of 2,6-difluoroaniline (B139000) in acetic acid.

The different substitution patterns of these halogenated phenols affect their electronic properties, acidity, and steric hindrance around the reactive sites. These differences are exploited in organic synthesis to achieve specific chemical transformations and to fine-tune the properties of the target molecules.

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Applications/Properties |

| This compound | 144292-32-0 | C₆H₃BrF₂O | 208.99 | Intermediate for pharmaceuticals and agrochemicals. |

| 4-Bromo-3,5-difluorophenol | 130191-91-2 | C₆H₃BrF₂O | 208.99 | Intermediate for liquid crystals. chemicalbook.com |

| 4-Bromo-2,6-difluorophenol | 104197-13-9 | C₆H₃BrF₂O | 208.99 | Building block for specialty chemicals, polymers, and coatings. nbinno.com |

| interactive data table |

Applications of 4 Bromo 2,3 Difluorophenol in Specialized Fields

Medicinal Chemistry and Pharmaceutical Intermediates

4-Bromo-2,3-difluorophenol is a vital medical intermediate, valued for its role as a building block in the synthesis of advanced pharmaceutical compounds. nbinno.com Its specific halogenation pattern is particularly advantageous for designing molecules with targeted biological activity, contributing significantly to the development of innovative therapies. nbinno.com The presence of both bromine and fluorine atoms enhances the compound's reactivity, making it a versatile tool for complex organic syntheses aimed at producing novel molecular structures for therapeutic use. nbinno.comnbinno.com

Design and Synthesis of Pharmacologically Active Compounds

The structure of this compound is leveraged in the multi-step synthesis of various active pharmaceutical ingredients (APIs). nbinno.com It is particularly noted for its application in the development of anti-inflammatory and analgesic drugs. nbinno.com The compound's difluorinated phenyl ring and the bromine atom offer multiple reaction sites for chemists to build upon. It readily participates in advanced organic reactions like Suzuki, Sonogashira, and Buchwald-Hartwig couplings, which are instrumental in constructing the complex carbon-carbon and carbon-heteroatom bonds that form the backbone of many modern drugs. nbinno.com

While specific drugs directly synthesized from this compound are detailed in proprietary patents, the utility of its structural motifs is evident in approved medicines. For example, the kinase inhibitor Binimetinib contains a 5-[(4-bromo-2-fluorophenyl)amino] moiety, demonstrating the importance of bromo-fluorophenyl structures in the design of potent pharmacological agents. nih.gov The synthesis of such complex molecules relies on the availability of high-purity, strategically halogenated intermediates like this compound. nbinno.com

Role in Drug Development and Discovery

In the landscape of drug discovery and development, intermediates like this compound are crucial. They serve as foundational scaffolds upon which molecular complexity and diversity are built to create libraries of compounds for screening. The unique electronic properties conferred by the fluorine atoms can significantly influence a drug candidate's binding affinity to its target protein, a key factor in its efficacy. nbinno.com

The process of discovering a new drug involves synthesizing and testing numerous derivatives of a lead compound. The reactivity of this compound allows medicinal chemists to efficiently generate these derivatives, modifying the core structure to optimize pharmacokinetic and pharmacodynamic properties. nbinno.com Its role as a key intermediate is therefore central to the iterative process of designing, synthesizing, and testing new potential medicines, accelerating the journey from laboratory concept to clinical candidate.

Influence of Fluorine Substituents on Metabolic Stability and Electronic Effects in Drug Design

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance a molecule's therapeutic profile. The fluorine atoms in this compound exemplify the advantages this element brings to drug design.

Metabolic Stability: A primary challenge in drug development is ensuring a compound remains active in the body long enough to exert its therapeutic effect. Many drug candidates fail due to rapid metabolic breakdown by enzymes in the liver. Fluorine can enhance metabolic stability by blocking sites on the molecule that are susceptible to oxidative metabolism. nbinno.com The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it resistant to enzymatic cleavage. Strategically placing fluorine atoms, as in the this compound structure, can shield adjacent parts of the molecule from metabolic attack, thereby increasing the drug's half-life and duration of action.

Electronic Effects: Fluorine is the most electronegative element, and its presence on an aromatic ring has profound electronic effects. nbinno.com These effects can alter a molecule's physicochemical properties in several beneficial ways:

Binding Affinity: The strong electron-withdrawing nature of fluorine can modulate the acidity (pKa) of nearby functional groups. This can influence how a drug molecule interacts with its biological target, potentially leading to stronger and more selective binding. nbinno.com

| Property | Influence of Fluorine | Therapeutic Consequence |

|---|---|---|

| Metabolic Stability | Blocks sites of oxidative metabolism due to strong C-F bond. | Increased drug half-life and duration of action. |

| Binding Affinity | Alters electronic distribution (pKa) of the molecule. | Enhanced potency and selectivity for the biological target. |

| Lipophilicity | Increases the molecule's ability to dissolve in lipids. | Improved absorption, distribution, and membrane permeability. |

Agrochemistry and Crop Protection Agents

In addition to its pharmaceutical applications, this compound is a valuable building block in the agrochemical industry. nbinno.com Its structure is utilized in the synthesis of modern crop protection agents, where the inclusion of fluorine and bromine can lead to greater potency and targeted action. nbinno.com

Development of Herbicides and Pesticides

This compound plays a role in the synthesis of effective pesticides and herbicides by influencing their target specificity and environmental impact. nbinno.com The halogenated phenyl ring is a common feature in many active agrochemical ingredients. While specific commercial products derived directly from this compound are often proprietary, patent literature reveals the importance of this structural class. For instance, patents for novel herbicidal compounds describe molecules containing substituted bromophenyl groups, which are designed to control unwanted weeds at agricultural loci.

Similarly, in the field of pesticides, the compound 4-Bromo-2-(4-chlorophenyl)-1-ethoxymethyl-5-trifluoromethylpyrrole-3-carbonitrile, a known pesticidal agent, highlights the utility of the 4-bromophenyl moiety in creating molecules effective against noxious insects and acarina. google.com The synthesis of these complex agrochemicals often relies on versatile intermediates like this compound to introduce the necessary halogenated aromatic core.

Impact on Plant Growth Regulators

While this compound is a key intermediate in the synthesis of herbicides and pesticides, its direct role in the synthesis or impact on plant growth regulators is not well-documented in publicly available research. However, phenolic compounds in general are known to play a wide variety of roles in plant growth and development. longdom.org

Materials Science

In the field of materials science, this compound serves as a critical building block for the synthesis of advanced organic materials, particularly high-performance liquid crystals. The specific arrangement of its bromine and fluorine substituents on the phenol (B47542) ring allows for the targeted engineering of molecular properties essential for liquid crystal applications. The presence of lateral fluorine atoms is particularly influential in modifying the mesomorphic and dielectric characteristics of the final compounds.

Liquid Crystal Synthesis and Characterization

This compound is a key precursor in multi-step synthetic pathways to create calamitic (rod-shaped) liquid crystals. Its structure is incorporated to form the mesogenic core of the liquid crystal molecule. The synthetic routes typically involve protecting the hydroxyl group, followed by cross-coupling reactions (like Sonogashira coupling) to build the core structure, and finally deprotection and etherification to add terminal chains. The lateral fluoro substituents play a significant role in influencing the physical properties of the resulting liquid crystals, such as their phase behavior, dielectric anisotropy, and birefringence. tandfonline.com

Tolane-based liquid crystals, which feature a diphenylacetylene (B1204595) core, are synthesized using this compound to introduce a 2,3-difluorophenylene moiety into the rigid core of the molecule. tandfonline.com The synthesis often involves Sonogashira coupling reactions between a protected form of this compound (e.g., as a tetrahydropyran (B127337) ether) and an appropriate terminal acetylene. This synthetic pathway is noted for being efficient and producing fewer by-products that are difficult to purify compared to other methods. tandfonline.com The resulting tolane structure provides the necessary molecular rigidity and linearity, which are fundamental for the formation of liquid crystal phases. tandfonline.comresearchgate.net

Tolane liquid crystals are a prominent example of the broader class of diarylacetylene liquid crystals. The synthesis strategies used for tolanes, originating from this compound, are representative of the methods employed for creating diarylacetylene-based mesogens. The core structure, containing the –C≡C– linkage between two aryl rings, is responsible for the high molecular anisotropy that promotes liquid crystallinity. The incorporation of the 2,3-difluorophenyl ring from the starting phenol is a key design element for tuning the material's electronic and physical properties.

Liquid crystals terminated with a tetrahydropyran (THP) group have been successfully synthesized utilizing this compound. tandfonline.com In a typical synthetic route, the hydroxyl group of this compound is first protected by reacting it with 3,4-dihydro-2H-pyran to form a THP ether. This intermediate is then used in subsequent coupling reactions to construct the desired tolane-based mesogenic core. The THP group is a crucial component in modern liquid crystal mixtures, valued for imparting properties such as good solubility and negative dielectric anisotropy. tandfonline.com

The mesomorphic behavior of liquid crystals derived from this compound is significantly influenced by the molecular structure, including the terminal groups and lateral fluorine substituents. nih.gov For instance, a series of tolane liquid crystals with a 2,3-difluorophenylene core and a terminal tetrahydropyran (THP) group exhibit a broad nematic mesophase. tandfonline.com The nematic phase is a state of matter where molecules have long-range orientational order but no positional order. mit.edu The specific phase transition temperatures depend on the length of the terminal alkyl chain attached to the molecule. The presence of lateral fluorine atoms can disrupt molecular packing, which often lowers melting points and suppresses the formation of more ordered smectic phases, thereby favoring the nematic phase. tandfonline.comnih.gov

| Compound | Alkyl Chain (n) | Phase Transitions (°C) | Nematic Range (°C) |

|---|---|---|---|

| nT1 | 3 | Cr 82.3 N 105.1 I | 22.8 |

| nT1 | 4 | Cr 69.5 N 109.8 I | 40.3 |

| nT1 | 5 | Cr 68.2 N 110.5 I | 42.3 |

| nT2 | 3 | Cr 101.5 N 140.2 I | 38.7 |

| nT2 | 4 | Cr 85.3 N 143.7 I | 58.4 |

| nT2 | 5 | Cr 82.6 N 145.1 I | 62.5 |

Table 1. Phase transition temperatures and nematic ranges for selected tolane liquid crystals containing a 2,3-difluorophenylene moiety. Data sourced from research findings. tandfonline.com (Cr = Crystal, N = Nematic, I = Isotropic).

The electronic properties of liquid crystals synthesized from this compound are a key area of study. The two adjacent lateral fluorine atoms strongly influence the molecular dipole moment. This results in liquid crystals with a significant negative dielectric anisotropy (Δε). tandfonline.com A negative Δε is advantageous for display technologies that use vertical alignment (VA) mode. Furthermore, the tolane core structure, being a long conjugated system of π electrons, contributes to a relatively high birefringence (Δn), or optical anisotropy. tandfonline.commdpi.com High birefringence is a desirable property for various photonic and display applications. mdpi.com Studies on THP-terminated tolane liquid crystals derived from this compound have confirmed that they exhibit this combination of negative dielectric anisotropy and high birefringence. tandfonline.com

| Compound | Alkyl Chain (n) | Dielectric Anisotropy (Δε) | Birefringence (Δn) |

|---|---|---|---|

| nT1 | 3 | -2.8 | 0.201 |

| nT1 | 4 | -2.7 | 0.194 |

| nT1 | 5 | -2.6 | 0.192 |

| nT2 | 3 | -2.9 | 0.231 |

| nT2 | 4 | -2.8 | 0.225 |

| nT2 | 5 | -2.7 | 0.220 |

Table 2. Dielectric anisotropy (Δε at 1 kHz, 25°C) and birefringence (Δn at 589 nm, 25°C) for selected tolane liquid crystals. Data extrapolated from research findings. tandfonline.com

Polymer Chemistry

This compound serves as a valuable monomer in polymer chemistry, primarily for the synthesis of high-performance polymers. The incorporation of fluorine atoms into polymer backbones is a well-established strategy for enhancing material properties. Fluorination can lead to improved thermal stability, greater chemical resistance, and unique surface characteristics researchgate.net. The presence of both bromine and fluorine atoms on the phenol ring makes this compound a versatile building block for creating advanced polymers, such as poly(aryl ether)s, with desirable attributes.

The unique molecular structure of this compound allows it to be integrated into polymer chains, imparting specific properties to the final material. The carbon-fluorine bond is exceptionally strong, contributing to the high thermal and chemical stability of fluorinated polymers. This makes materials derived from this compound suitable for applications in demanding environments where resistance to heat, chemicals, and weathering is crucial. While specific data on polymers synthesized directly from this compound is limited in readily available literature, the general properties imparted by such fluorinated phenolic monomers are well-documented.

Table 1: Potential Properties of Polymers Incorporating this compound This table is generated based on the expected contributions of fluorinated phenolic monomers to polymer properties.

| Property | Expected Enhancement | Rationale |

|---|---|---|

| Thermal Stability | High | The high bond energy of C-F bonds increases the temperature required for thermal degradation. |

| Chemical Resistance | Excellent | Fluorine atoms create a protective shield along the polymer backbone, resisting attack from various chemicals and solvents. |

| Dielectric Constant | Low | The low polarizability of the C-F bond can lead to materials with low dielectric constants, useful in electronics. |

| Hydrophobicity | Increased | Fluorinated surfaces tend to have low surface energy, leading to water-repellent properties. |

Functional Material Synthesis

This compound is a key starting material in the synthesis of specialized functional materials, most notably liquid crystals. Its rigid aromatic core and the presence of multiple fluorine atoms make it an ideal precursor for designing molecules with specific mesomorphic and electronic properties required for display technologies.

Detailed research has demonstrated the synthesis of several series of tolane-type liquid crystals utilizing this compound as a core structural unit researchgate.netresearchgate.netresearchgate.net. These materials are designed for applications requiring high birefringence and specific dielectric properties. The synthetic pathway involves multi-step reactions where the this compound core is functionalized to create the final liquid crystalline molecules researchgate.netresearchgate.net. The properties of these liquid crystals, such as their phase behavior and electro-optical characteristics, are meticulously measured to assess their suitability for advanced applications researchgate.netresearchgate.net.

In addition to liquid crystals, this compound has been used in the synthesis of precursors for other advanced materials. For instance, it has been utilized in the preparation of aryl boronic acids that are subsequently incorporated into complex structures like those based on boron clusters, which are investigated for energy storage and conversion applications lodz.pl.

Table 2: Properties of Tolane Liquid Crystals Derived from this compound

| Property | Observed Characteristic | Significance in Application |

|---|---|---|

| Birefringence (Δn) | Relatively high value | Essential for modulating light in display devices and other optical components. |

| Dielectric Anisotropy (Δε) | Negative | A key requirement for vertically aligned (VA) liquid crystal displays (LCDs). |

| Mesophase | Broad nematic mesophase | A wide operating temperature range is crucial for the stability and performance of devices. |

| Solubility | Good | Facilitates the formulation of liquid crystal mixtures with desired properties. |

Data sourced from research on tolane liquid crystals synthesized using this compound as a starting material researchgate.netresearchgate.net.

Biochemical Reagents for Life Science Research

The application of this compound as a direct biochemical reagent in life science research is not extensively documented in publicly available scientific literature. Its primary role in fields related to life sciences appears to be as a synthetic intermediate or building block for the creation of more complex molecules with potential biological activity.

For example, the compound has been used as a starting material in the chemical synthesis of dipeptide chemotaxis inhibitors dur.ac.uk. In this context, this compound provides a fluorinated aromatic scaffold onto which other chemical moieties are built to create a final molecule designed to interact with biological systems. However, this represents its use in medicinal chemistry synthesis rather than its direct application as a reagent, such as a probe, inhibitor, or modulator, in a biological assay or research study. Searches for its use as a biochemical tool to probe biological processes or as a standard in life science assays have not yielded significant results. Therefore, its utility is predominantly in the synthesis of target molecules rather than as a standalone reagent for biochemical research.

Future Directions and Emerging Research Avenues

Sustainable Synthetic Routes for 4-Bromo-2,3-difluorophenol

The chemical industry's shift towards green chemistry is driving research into more environmentally benign methods for synthesizing important chemical intermediates. royalsocietypublishing.org Future research on this compound will increasingly focus on developing sustainable synthetic routes that minimize waste, reduce energy consumption, and utilize less hazardous reagents.

Key areas of exploration include:

Green Solvents and Reagents: Traditional syntheses of halogenated phenols often rely on chlorinated solvents and harsh reagents. Future methodologies will likely explore the use of greener alternatives such as ethanol, water, or ionic liquids. uwf.edunih.gov The use of milder oxidants like hydrogen peroxide and non-toxic halogen sources such as sodium halides represents a more sustainable approach to hydroxylation and halogenation steps. uwf.edunih.gov

Catalytic Innovations: The development of novel catalysts is central to green synthesis. This includes heterogeneous catalysts that can be easily recovered and recycled, reducing waste and cost. For instance, methods for synthesizing substituted phenols from arylboronic acids using efficient catalysts under mild conditions are being developed. organic-chemistry.org

Biocatalysis: The use of enzymes as catalysts offers a highly selective and environmentally friendly alternative to traditional chemical synthesis. researchgate.netresearchgate.net Biocatalysis operates under mild conditions, such as room temperature and neutral pH, which can significantly lower energy demands and reduce the formation of byproducts. researchgate.net Research into enzymes capable of selective halogenation or hydroxylation on phenolic rings could lead to highly efficient and sustainable production methods for this compound.